Cas no 2172206-63-0 (5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methylpentanoic acid)
5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methylpentanoic acid
- 5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methylpentanoic acid
- 2172206-63-0
- EN300-1516606
-
- Inchi: 1S/C27H34N2O5/c1-18(11-13-25(30)28-15-19(2)12-14-26(31)32)16-29-27(33)34-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,18-19,24H,11-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)
- InChI Key: HCNLIQRXMUJVLC-UHFFFAOYSA-N
- SMILES: O(C(NCC(C)CCC(NCC(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 466.24677219g/mol
- Monoisotopic Mass: 466.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 13
- Complexity: 662
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 105Ų
5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1516606-0.05g |
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methylpentanoic acid |
2172206-63-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1516606-0.1g |
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methylpentanoic acid |
2172206-63-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1516606-0.25g |
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methylpentanoic acid |
2172206-63-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1516606-0.5g |
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methylpentanoic acid |
2172206-63-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1516606-1.0g |
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methylpentanoic acid |
2172206-63-0 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1516606-2.5g |
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methylpentanoic acid |
2172206-63-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1516606-5.0g |
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methylpentanoic acid |
2172206-63-0 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1516606-10.0g |
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methylpentanoic acid |
2172206-63-0 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1516606-50mg |
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methylpentanoic acid |
2172206-63-0 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1516606-100mg |
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methylpentanoic acid |
2172206-63-0 | 100mg |
$2963.0 | 2023-09-27 |
5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methylpentanoic acid Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methylpentanoic acid
5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methylpentanoic Acid: A Comprehensive Overview
5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methylpentanoic acid is a highly specialized organic compound with the CAS number 2172206-63-0. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a key element in peptide synthesis and protection strategies. The molecule's structure consists of a pentanamido and pentanoic acid backbone, with a methyl substitution at the 4-position, making it a derivative of amino acids with potential applications in biochemistry and pharmacology.
The Fmoc group, which is attached to the amino moiety of the compound, plays a crucial role in peptide synthesis. This group is widely used as a protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. The presence of the Fmoc group in this compound suggests its utility in solid-phase peptide synthesis (SPPS), where it can serve as an intermediate in the construction of more complex peptide sequences. Recent advancements in peptide chemistry have further highlighted the importance of such protecting groups in enhancing the efficiency and precision of peptide synthesis.
Recent studies have explored the application of similar compounds in drug delivery systems and as building blocks for bioactive molecules. For instance, researchers have investigated the use of Fmoc-protected amino acids in the development of biodegradable polymers and drug carriers. These applications leverage the unique properties of the Fmoc group, such as its ability to undergo controlled cleavage under specific conditions, to create materials with tailored degradation profiles.
Moreover, the methyl substitution at the 4-position of both the pentanamido and pentanoic acid moieties introduces steric effects that could influence the compound's solubility, stability, and reactivity. Such structural features are often exploited in medicinal chemistry to optimize drug candidates for improved pharmacokinetic profiles. Recent research has also focused on understanding how such substitutions affect the bioavailability and efficacy of related compounds, providing valuable insights into their potential therapeutic applications.
From a synthetic perspective, this compound can be prepared through a combination of nucleophilic acyl substitution and peptide coupling reactions. The synthesis typically involves the activation of the carboxylic acid group using coupling agents such as HATU or EDCI, followed by reaction with an appropriate amine derivative. The inclusion of the Fmoc group requires careful protection strategies to ensure selective reactivity during multi-step syntheses.
In terms of characterization, this compound can be analyzed using techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These methods allow for precise determination of molecular weight, functional group identification, and structural elucidation. Recent advancements in analytical techniques have further enhanced our ability to study such compounds at higher resolutions and with greater sensitivity.
The compound's potential applications extend beyond traditional peptide synthesis. For example, it could serve as a precursor for modified amino acids or as a component in combinatorial libraries for drug discovery. Additionally, its structural features make it a candidate for investigations into enzyme inhibition or receptor binding studies.
In conclusion, 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methylpentanoic acid represents an important building block in modern organic chemistry with diverse applications across various fields. Its unique structure and functional groups position it as a valuable tool in peptide synthesis, drug discovery, and materials science. As research continues to uncover new uses for such compounds, their significance in both academic and industrial settings is likely to grow further.
2172206-63-0 (5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methylpentanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)